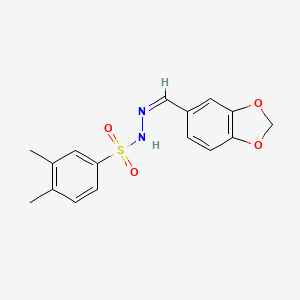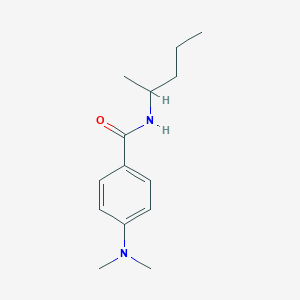![molecular formula C19H18ClNO B4963285 3-[(4-chlorophenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one](/img/structure/B4963285.png)
3-[(4-chlorophenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorophenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one is a chemical compound that belongs to the family of cyclohexenones. It is commonly known as Clomiphene or Clomid and is widely used in the field of reproductive medicine. Clomiphene is a selective estrogen receptor modulator (SERM) that is used to induce ovulation in women who have difficulty conceiving due to anovulation or irregular menstrual cycles. In addition, Clomiphene is also used to treat male infertility by increasing the production of testosterone.
Mechanism of Action
Clomiphene acts as a 3-[(4-chlorophenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one by binding to estrogen receptors in the hypothalamus, pituitary gland, and ovary. This results in an increase in the production of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which are essential for ovulation. In men, Clomiphene stimulates the production of testosterone by increasing the secretion of LH.
Biochemical and physiological effects:
The biochemical and physiological effects of Clomiphene are primarily related to its ability to increase the production of FSH and LH. This results in the development of ovarian follicles, ovulation, and the production of estrogen and progesterone. In men, Clomiphene increases the production of testosterone, which can improve sperm count and motility.
Advantages and Limitations for Lab Experiments
Clomiphene has several advantages for use in lab experiments, including its ability to induce ovulation in animals for reproductive studies. However, it is important to note that Clomiphene can have variable effects on different animal species and may not be suitable for all experiments. In addition, Clomiphene can have potential side effects on animal health, such as ovarian cysts and uterine tumors.
Future Directions
There are several potential future directions for the use of Clomiphene in scientific research. One area of interest is the potential use of Clomiphene in the treatment of male infertility, as it has shown promising results in increasing testosterone production. Additionally, further investigation into the anti-estrogenic effects of Clomiphene may lead to its use in breast cancer treatment. Finally, the potential use of Clomiphene in the treatment of PCOS and other hormonal disorders warrants further investigation.
Synthesis Methods
The synthesis of Clomiphene involves several steps, including the condensation of 4-chloroaniline with 4-methylacetophenone to form 4-chloro-α,α-dimethylphenylacetonitrile. This intermediate is then converted to 3-[(4-chlorophenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one through a series of reactions involving reduction, cyclization, and oxidation.
Scientific Research Applications
Clomiphene has been extensively studied for its use in inducing ovulation in women with infertility. It has also been investigated for its potential use in treating male infertility, hypogonadism, and polycystic ovary syndrome (PCOS). In addition, Clomiphene has been studied for its potential use in breast cancer treatment, as it has been shown to have anti-estrogenic effects.
properties
IUPAC Name |
3-(4-chloroanilino)-5-(4-methylphenyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO/c1-13-2-4-14(5-3-13)15-10-18(12-19(22)11-15)21-17-8-6-16(20)7-9-17/h2-9,12,15,21H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGKCIDKXJHTRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)amino]-5-(4-methylphenyl)cyclohex-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(dimethylamino)phenyl]-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B4963202.png)
![ethyl 2-[({[2-(acetylamino)-3-phenylacryloyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4963217.png)

![methyl 5-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-5-oxopentanoate](/img/structure/B4963232.png)
![4-[2-(1,2-dihydro-1-acenaphthylenylthio)ethyl]-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B4963236.png)
![2-[3-(1H-1,2,3-benzotriazol-1-yl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4963241.png)
![N-[4-(aminocarbonyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4963247.png)
![ethyl 4-{[1-ethyl-5-(2-furoylamino)-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4963248.png)
![4-({[(2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B4963264.png)

![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4963282.png)
![N-(2-allyl-2-hydroxy-4-penten-1-yl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4963283.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B4963291.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B4963298.png)